N-(2,5-difluorophenyl)butanamide

Description

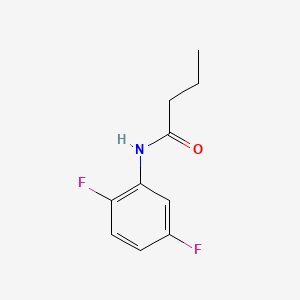

N-(2,5-difluorophenyl)butanamide is a fluorinated aromatic amide derivative characterized by a butanamide backbone substituted with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring likely enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.201 |

IUPAC Name |

N-(2,5-difluorophenyl)butanamide |

InChI |

InChI=1S/C10H11F2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

AIGKDCKPAMTFOV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence lists three structurally related butanamide derivatives (compounds m , n , and o ) from Pharmacopeial Forum (2017). These compounds share a core butanamide structure but differ significantly in substitution patterns and stereochemistry. Below is a detailed comparison:

Table 1: Structural Comparison of N-(2,5-difluorophenyl)butanamide and Analogs

Key Findings:

Fluorination Impact : Unlike compounds m , n , and o , this compound lacks complex stereochemical centers and bulky substituents. Its fluorine atoms may confer distinct electronic effects (e.g., electron-withdrawing) that influence solubility and binding interactions compared to methyl or hydroxy groups in the analogs .

Stereochemical Complexity: Compounds m, n, and o exhibit intricate stereochemistry, which is critical for their biological activity.

Research Implications and Limitations

- Pharmacological Potential: this compound’s fluorinated aromatic system may offer advantages in CNS drug design, where fluorine is often used to enhance blood-brain barrier penetration . However, the absence of in vitro or in vivo data in the provided evidence precludes definitive conclusions.

- Comparative Drawbacks : The analogs m , n , and o demonstrate how stereochemistry and bulky substituents can refine activity, but these features also complicate synthesis and scalability. The target compound’s simplicity may mitigate such challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.